molecular formula C20H18FN3OS B2782158 N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide CAS No. 450343-09-6

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide

Cat. No. B2782158
CAS RN: 450343-09-6
M. Wt: 367.44
InChI Key: VEWOSGRPSYSBJO-UHFFFAOYSA-N
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Description

“N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide” is a complex organic compound that contains several functional groups and rings, including a fluorophenyl group, a dihydrothieno[3,4-c]pyrazol group, and a dimethylbenzamide group . It’s part of the pyrazole family, which are heterocyclic compounds with a natural or synthetic origin .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a thiophene ring, a phenyl ring, and a benzamide group. The exact structure would need to be determined through techniques like NMR or X-ray crystallography.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, melting point, and boiling point would need to be determined experimentally .

Scientific Research Applications

Synthesis and Structural Characterization

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide is a compound of interest in the field of medicinal chemistry due to its structural uniqueness and potential biological activities. The synthesis and structural characterization of similar fluorinated compounds have been explored in research, focusing on their potential in various therapeutic areas. For instance, the synthesis of 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and its structural analysis through single crystal diffraction demonstrates the interest in fluorinated compounds for their potential applications in drug design and development (Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G., 2021).

Anticancer Activity

Research on compounds with structural similarities to this compound has shown promising anticancer activities. The exploration of the anticancer potential of these compounds is a significant area of interest. For example, studies have shown that certain fluorinated compounds exhibit potent activity against various cancer cell lines, indicating the relevance of such structures in developing new anticancer therapies (Ahsan, M., 2012).

Antimicrobial Activity

The antimicrobial potential of fluorinated pyrazoles and related structures has also been investigated. These studies reveal that such compounds can exhibit significant inhibitory action against a range of bacterial and fungal species, underscoring their potential in addressing antimicrobial resistance. The synthesis and evaluation of novel fluorine-containing pyrazole-based thiazole derivatives highlight the ongoing research into developing effective antimicrobial agents (Desai, N., Joshi, V. V., Rajpara, K. M., Vaghani, H., & Satodiya, H., 2012).

Safety and Hazards

Without specific studies, it’s hard to say what the safety and hazards of this compound would be. As with any chemical, appropriate safety measures should be taken when handling it.

Future Directions

Pyrazole derivatives are a topic of ongoing research due to their diverse biological activities. Future research could explore the potential uses of this compound in medicine, agriculture, or other fields .

properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c1-12-3-4-14(9-13(12)2)20(25)22-19-17-10-26-11-18(17)23-24(19)16-7-5-15(21)6-8-16/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWOSGRPSYSBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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